molecular formula C19H16ClN3O3S2 B3414361 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-5-chloro-2-methoxybenzamide CAS No. 946327-31-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B3414361
CAS No.: 946327-31-7
M. Wt: 433.9 g/mol
InChI Key: CXKYEDNWACRKKI-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-5-chloro-2-methoxybenzamide is a synthetic organic compound designed for biochemical research. It features a complex molecular structure incorporating a benzamide moiety linked to a 4-phenylthiazole core, which is further functionalized with a thioether side chain terminating in a glycinamide group. This structure combines several pharmacologically relevant elements. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in compounds with diverse biological activities . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . Furthermore, similar thiazole-conjugated structures are extensively investigated in oncology research for their cytotoxic properties against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . The presence of the 5-chloro-2-methoxybenzamide segment could contribute to target binding affinity and metabolic stability. Researchers may find this compound valuable as a chemical tool for probing signal transduction pathways, ion channel function, or for in vitro screening campaigns in drug discovery, particularly in the development of novel oncotherapeutic or neuropharmacological agents. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S2/c1-26-14-8-7-12(20)9-13(14)17(25)23-18-16(11-5-3-2-4-6-11)22-19(28-18)27-10-15(21)24/h2-9H,10H2,1H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKYEDNWACRKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-5-chloro-2-methoxybenzamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

1. Structural Overview

The compound features a thiazole ring, an acetamide functional group, and various substituents that contribute to its biological properties. The molecular formula indicates the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.

2. Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These methods allow for the introduction of various substituents on the thiazole and acetamide portions, facilitating the exploration of SAR.

3.1 Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. The thiazole moiety is often associated with such properties, which can be attributed to its ability to interfere with microbial cell functions.

3.2 Anticancer Potential

Research has shown that thiazole derivatives can possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further development in cancer therapeutics.

3.3 COX Inhibition

A study on related thiazole compounds indicated strong inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. The IC50 values for these compounds ranged from 0.41 to 1.39 μM, indicating potent activity against COX enzymes .

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies on related thiazole derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(5-methylthiazol-2-yl)-acetamideMethyl group on thiazoleAntimicrobialSimple structure
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancerEnhanced solubility
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumorIncreased lipophilicity

These studies indicate that specific substitutions can enhance or diminish the biological activities of thiazole derivatives.

5. Case Studies

Case Study 1: Anticancer Activity
In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of related compounds, showing a reduction in prostaglandin E2 (PGE2) levels by up to 94% in treated cells, indicating strong anti-inflammatory potential .

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its SAR will be critical for optimizing its efficacy and understanding its mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Biological Activity (IC50 or Target) Reference
Target Compound Thiazole core, 4-phenyl, 2-(2-amino-2-oxoethyl)thio, 5-chloro-2-methoxybenzamide Not explicitly reported (hypothesized MMP/anticancer) -
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives (7b, 11) Thiazole core, 4-methyl, phenyl, carbohydrazide substituents Anticancer (HepG-2: IC50 = 1.61–1.98 µg/mL)
2-Acetyloxy-N-(5-(methylthio)thiazol-2-yl)benzamide (8) Thiazole core, 5-methylthio, 2-acetyloxybenzamide Synthetic intermediate; activity unspecified
N-(2-amino-2-oxoethyl)-2-(2-(2-((3-iodobenzyl)amino)ethoxy)-ethoxy)-N-(prop-2-yn-1-yl)acetamide Acetamide backbone, 2-amino-2-oxoethyl, 3-iodobenzyl substituent MT1-MMP inhibition (C6 hit)
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Triazole core, 4-benzyl, 2-(hydroxyamino)-2-oxoethylthio, 4-methoxybenzamide Hydroxamate-based enzyme inhibition

Key Research Findings

Anticancer Activity: Thiazole derivatives with phenyl and carbohydrazide substituents (e.g., compounds 7b and 11) exhibit potent activity against HepG-2 cells (IC50 < 2 µg/mL), suggesting that the thiazole-phenyl scaffold is critical for cytotoxicity. The target compound’s 5-chloro-2-methoxybenzamide group may enhance DNA intercalation or kinase inhibition compared to simpler substituents .

Enzyme Inhibition: The 2-amino-2-oxoethyl thioether group, present in both the target compound and C6 hit (), is associated with matrix metalloproteinase (MMP) inhibition. The iodine atom in C6 hit enhances halogen bonding with catalytic zinc ions, while the target’s chloro substituent may offer similar electronic effects . Hydroxyamino-oxoethyl groups (e.g., in ) are linked to hydroxamate-like metal chelation, a hallmark of histone deacetylase (HDAC) inhibitors.

Structural Insights: Benzamide vs. Methanone: The target’s benzamide group provides hydrogen-bonding capability via the amide carbonyl, unlike methanone derivatives (), which rely on π-π stacking . Thiazole vs. Triazole/Oxadiazole: Thiazoles generally exhibit higher metabolic stability than triazoles () due to reduced oxidative susceptibility. Oxadiazoles () offer improved polarity but lower affinity for hydrophobic binding pockets .

Structure-Activity Relationships (SAR)

  • Thiazole Core : Essential for bioactivity; sulfur enhances electron delocalization and metal coordination .
  • Substituents at Position 2: The 2-amino-2-oxoethyl thioether improves solubility and enzyme binding compared to methylthio () .
  • Benzamide Modifications : Chloro and methoxy groups at the 5- and 2-positions, respectively, balance electron-withdrawing and donating effects, optimizing target engagement .

Q & A

Q. What are the optimal reaction conditions for synthesizing the thiazole core in N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-5-chloro-2-methoxybenzamide?

The thiazole ring formation typically involves cyclization between thiourea derivatives and α-haloketones under acidic or basic conditions. For example, α-chloroketones react with thiourea in ethanol at reflux (70–80°C) for 6–8 hours to yield thiazole intermediates. Monitoring via TLC is critical to confirm reaction completion before purification by recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Elemental analysis to validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values). Discrepancies in melting points or spectral data may indicate impurities requiring further purification .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Parallel enzyme inhibition assays (e.g., kinase or protease targets) can elucidate mechanistic pathways .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

Employ quantum chemical calculations (DFT) to model reaction energetics and transition states, identifying rate-limiting steps. Tools like Gaussian or ORCA can predict optimal solvents, temperatures, and catalysts. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing reaction conditions using quantum mechanics and machine learning .

Q. What strategies resolve contradictory data in biological activity studies (e.g., high potency in one cell line but inactivity in another)?

Conduct dose-response studies across multiple cell lines with standardized protocols. Use proteomics (e.g., Western blotting) to verify target engagement (e.g., inhibition of PI3K/AKT pathways). Evaluate metabolic stability (e.g., liver microsome assays) to rule out pharmacokinetic variability. Cross-reference structural analogs (e.g., benzothiazole derivatives) to identify substituent-dependent activity trends .

Q. How can researchers design experiments to investigate the compound’s selectivity for specific enzyme isoforms?

Perform kinetic assays with recombinant isoforms (e.g., HDAC1 vs. HDAC6) using fluorogenic substrates. Apply molecular docking (AutoDock Vina) to analyze binding poses and affinity differences. Mutagenesis studies (e.g., alanine scanning) can pinpoint key residues influencing selectivity .

Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?

Use Design of Experiments (DoE) methodologies like Box-Behnken or Central Composite Design. Variables include temperature, catalyst loading, and solvent ratios. Response surface models identify interactions between factors, enabling yield maximization with minimal experimental runs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Re-validate computational models with updated crystallographic data (e.g., PDB structures).
  • Test compound stability under assay conditions (pH, serum proteins).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving false positives from aggregation artifacts .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step pathways in , and 14 for modular thiazole and benzamide coupling strategies.
  • Computational Tools : ICReDD’s reaction path search algorithms () and Gaussian-based DFT ().
  • Biological Assays : NCI-60 screening protocols () and enzyme kinetics ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-5-chloro-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-5-chloro-2-methoxybenzamide

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